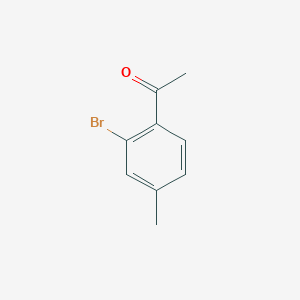

1-(2-Bromo-4-methylphenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromo-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUTYGRAHPHFBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461243 | |

| Record name | 1-(2-BROMO-4-METHYLPHENYL)ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103286-27-7 | |

| Record name | 1-(2-BROMO-4-METHYLPHENYL)ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(2-Bromo-4-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physicochemical characteristics of 1-(2-Bromo-4-methylphenyl)ethanone, a key aromatic ketone intermediate in organic synthesis. The document delves into its structural and molecular properties, thermal and physical characteristics, solubility profile, and spectral data. Detailed experimental protocols for the determination of these properties are provided, underpinned by scientific principles to ensure methodological robustness. This guide is intended to be an essential resource for researchers and professionals engaged in synthetic chemistry and drug development, facilitating a deeper understanding and effective utilization of this versatile compound.

Introduction: The Synthetic Versatility of Substituted Acetophenones

Substituted acetophenones are a cornerstone class of compounds in organic synthesis, serving as pivotal building blocks for a vast array of more complex molecules.[1][2] Their utility stems from the reactivity of the carbonyl group and the potential for functionalization of the aromatic ring. This compound, with its unique substitution pattern of a bromine atom ortho to the acetyl group and a methyl group in the para position, presents a synthetically valuable intermediate. The presence of the bromine atom, in particular, offers a reactive handle for various cross-coupling reactions and nucleophilic substitutions, making it a compound of interest in the synthesis of pharmaceuticals and other fine chemicals.[3] Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in multi-step synthetic sequences, ensuring optimal reaction conditions, and facilitating purification.

Molecular and Structural Properties

The structural integrity and properties of a molecule are dictated by its atomic composition and arrangement. For this compound, these foundational characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO | [4] |

| Molecular Weight | 213.07 g/mol | [4] |

| CAS Number | 103286-27-7 | [4] |

| IUPAC Name | This compound | [4] |

| SMILES | CC1=CC(=C(C=C1)C(=O)C)Br | [4] |

Thermal and Physical Characteristics

The thermal and physical properties of this compound are critical for its handling, storage, and application in chemical reactions.

| Property | Value | Notes | Source(s) |

| Melting Point | 52 °C (for isomer 2-Bromo-4'-methylacetophenone) | An experimental melting point for this compound is not readily available. However, its isomer, 2-Bromo-4'-methylacetophenone (CAS 619-41-0), has a reported melting point of 52 °C. Isomeric variations can influence melting points, but this provides a reasonable estimate. | [5] |

| Boiling Point | Not Available | --- | --- |

| Density | Predicted: 1.388 ± 0.06 g/cm³ | This value is based on computational predictions. | [6] |

| Appearance | White to light yellow crystalline powder or needles (for isomer 2-Bromo-4'-methylacetophenone) | The physical appearance is expected to be a solid at room temperature based on the melting point of its isomer. | [7] |

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental technique for assessing the purity of a crystalline solid.

Principle: A pure crystalline solid typically melts over a narrow temperature range. Impurities tend to depress and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded as the melting range.

Solubility Profile

The solubility of a compound is a critical parameter for its use in reactions, extractions, and purifications.

General Solubility: Substituted acetophenones, like this compound, are generally soluble in common organic solvents and exhibit poor solubility in water.[8] The aromatic ring and the bromo-substituent contribute to its nonpolar character, while the ketone group provides some polarity.

Expected Solubility:

-

Soluble in: Dichloromethane, chloroform, ethyl acetate, acetone, tetrahydrofuran (THF), and toluene.

-

Slightly soluble in: Ethanol, methanol.

-

Insoluble in: Water.

The solubility can be influenced by temperature, with an increase in temperature generally leading to higher solubility.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR spectral data for this compound are based on the analysis of its isomer, 2-Bromo-4'-methylacetophenone.[9][10]

Expected ¹H NMR (in CDCl₃):

-

Aromatic protons (Ar-H): Multiple signals in the range of 7.2-7.9 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern.

-

Methyl protons (-CH₃): A singlet around 2.4 ppm.

-

Methylene protons (-CH₂Br): A singlet around 4.4 ppm.

Expected ¹³C NMR (in CDCl₃):

-

Carbonyl carbon (C=O): A signal in the downfield region, typically around 190-200 ppm.

-

Aromatic carbons (Ar-C): Multiple signals between 125-145 ppm.

-

Methyl carbon (-CH₃): A signal around 21 ppm.

-

Methylene carbon (-CH₂Br): A signal around 30-35 ppm.

Experimental Protocol: NMR Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing information about the molecular structure.

Apparatus:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Pipettes

-

Deuterated solvent (e.g., CDCl₃)

Procedure:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer to NMR Tube: The solution is transferred to an NMR tube using a pipette.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Bromo-4'-methylacetophenone shows characteristic absorption bands.[11]

Expected Characteristic IR Absorption Bands (in KBr or as a thin film):

-

C=O stretch (ketone): A strong absorption band around 1680-1700 cm⁻¹.

-

C-H stretch (aromatic): Peaks in the region of 3000-3100 cm⁻¹.

-

C-H stretch (aliphatic): Peaks in the region of 2850-3000 cm⁻¹.

-

C=C stretch (aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-Br stretch: A band in the lower frequency region, typically around 500-650 cm⁻¹.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

Principle: Molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. An FTIR spectrometer measures these absorptions, providing a characteristic spectrum for the compound.

Apparatus:

-

FTIR spectrometer

-

Agate mortar and pestle

-

Pellet press

-

KBr powder (spectroscopic grade)

Procedure:

-

Sample Preparation: A small amount (1-2 mg) of this compound is ground with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: The powder mixture is placed in a pellet die and compressed under high pressure to form a transparent or translucent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded. A background spectrum of a blank KBr pellet is typically run first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z 212 and 214 in a roughly 1:1 ratio due to the presence of the bromine isotopes ⁷⁹Br and ⁸¹Br).

-

Loss of Br: A fragment corresponding to [M-Br]⁺.

-

Acylium Ion: A prominent fragment resulting from the cleavage of the C-C bond between the carbonyl group and the bromomethyl group, leading to the [CH₃C₆H₃(Br)CO]⁺ ion.

-

Bromobenzoyl Cation: Further fragmentation can lead to the formation of the bromobenzoyl cation [BrC₆H₃CO]⁺.[12]

-

Other Fragments: Other fragments arising from the cleavage of the aromatic ring and the loss of small neutral molecules like CO.

Logical Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Based on the data for the closely related isomer, 2-Bromo-4'-methylacetophenone, the following GHS hazard statements are likely applicable:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications in Synthesis

This compound is a valuable intermediate in organic synthesis. The presence of the ketone and the aryl bromide functionalities allows for a variety of chemical transformations.

-

Cross-Coupling Reactions: The aryl bromide can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds.

-

Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles.

-

Reactions of the Carbonyl Group: The ketone can undergo reactions such as reduction to an alcohol, reductive amination to form amines, and aldol condensation.

These reactions make this compound a useful precursor for the synthesis of more complex molecules, including potential pharmaceutical agents and materials with specific electronic or optical properties. For instance, substituted acetophenones are known precursors in the synthesis of various drugs.[1]

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound. By consolidating available data and providing standardized experimental protocols, this document serves as a practical resource for chemists and researchers. A thorough understanding of these fundamental characteristics is essential for the safe handling, effective use, and successful application of this versatile synthetic intermediate in the advancement of chemical and pharmaceutical research.

References

- Solubility of Things. (n.d.). Acetophenone.

- Meeran, M. N., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Der Pharmacia Lettre, 8(21), 1-6.

- PubChem. (n.d.). 2-Bromo-4'-methylacetophenone.

- Gomes, P. A. T. M., et al. (2021). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 26(21), 6473.

- Solubility of Things. (n.d.). 2-hydroxy-1-(4-methoxyphenyl)-2-phenyl-ethanone.

- Pochet, L., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals, 14(11), 1127.

- The Versatile Role of Acetophenone Derivatives in Organic Synthesis. (n.d.).

- Recent advances in the application of acetophenone in heterocyclic compounds synthesis. (n.d.).

- Stenutz. (n.d.). 2-bromo-4'-methylacetophenone.

- Britannica. (2026, January 2). Acetophenone.

- University of Richmond. (n.d.). p-bromoacetophenone.

- ResearchGate. (n.d.). Table 2 Solubility of different ketones in the buffer medium and....

- Sciencemadness Wiki. (2024, January 13). Acetophenone.

- 2'-Bromo-4'-fluoroacetophenone: A Versatile Intermediate in Organic Synthesis. (n.d.).

- The Royal Society of Chemistry. (n.d.). 4.

- PubChem. (n.d.). 2-Bromo-4'-nitroacetophenone.

- The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

- Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042.

- NIST. (n.d.). Ethanone, 2-bromo-1-(4-methylphenyl)-.

- Organic Syntheses. (n.d.). 4-bromoacetophenone.

- ResearchGate. (2016). the spectroscopic analysis of 2,4'-dibromoacetophenone moleculeby using quantum chemical calculations.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- ChemBK. (n.d.). 1-(3-BroMo-4-Methylphenyl)ethanone.

Sources

- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Canada | Manufacturer | R&D Scientific Inc. [m.chemicalbook.com]

- 5. 2-bromo-4'-methylacetophenone [stenutz.eu]

- 6. 170391000 [thermofisher.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 2-Bromo-4'-methylacetophenone | C9H9BrO | CID 69272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Bromo-4'-methylacetophenone(619-41-0) 1H NMR [m.chemicalbook.com]

- 10. 2-Bromo-4'-methylacetophenone(619-41-0) IR Spectrum [m.chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. p-bromoacetophenone [chalk.richmond.edu]

In-Depth Technical Guide: Structural Analysis and Confirmation of 1-(2-Bromo-4-methylphenyl)ethanone

Foreword

In the realm of synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents, the unequivocal structural confirmation of key intermediates is paramount. 1-(2-Bromo-4-methylphenyl)ethanone stands as a crucial building block, and its precise molecular architecture dictates the success of subsequent synthetic transformations. This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of this compound. We will leverage a suite of analytical techniques, not merely presenting data, but delving into the scientific rationale behind each experimental choice and interpretation, reflecting a field-proven approach to analytical chemistry.

The Analytical Strategy: A Triad of Core Techniques

Our approach to structural confirmation is built upon a foundation of three complementary spectroscopic techniques: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This multi-faceted strategy ensures a self-validating system, where each technique provides a unique piece of the structural puzzle, culminating in a single, unambiguous solution.

Figure 1: The integrated workflow for the structural confirmation of this compound.

Mass Spectrometry: Pinpointing the Molecular Formula

Expertise & Experience: The initial and most fundamental question in structural analysis is the molecular weight of the analyte. Mass spectrometry provides this, and for halogenated compounds, it offers a distinct advantage. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[1][2] This results in a characteristic "M+2" peak in the mass spectrum, a definitive indicator of the presence of a single bromine atom.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of the compound in a volatile solvent like methanol is introduced into the instrument.

-

Ionization: The sample is vaporized and subjected to a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion ([M]⁺) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Data Interpretation and Validation:

| Ion Fragment | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Key Observation |

| Molecular Ion [M]⁺ | 212 | 214 | Confirms molecular weight and presence of one bromine atom. |

| [M-CH₃]⁺ | 197 | 199 | Loss of a methyl group from the acetyl moiety. |

| [M-COCH₃]⁺ | 169 | 171 | Cleavage of the acetyl group. |

The observation of ion clusters at m/z 212/214 and 197/199 with nearly equal intensities is compelling evidence for a monobrominated compound with the molecular formula C₉H₉BrO.[3][4]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds. For this compound, we are particularly interested in the characteristic absorptions of the carbonyl group and the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

-

Spectrum Acquisition: An infrared beam is passed through the crystal, and the attenuated signal is measured.

-

Data Processing: A Fourier transform is applied to the interferogram to obtain the final IR spectrum.

Data Interpretation and Validation:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Implication |

| ~1685 cm⁻¹ | C=O stretch | Strong evidence for a ketone conjugated with an aromatic ring.[5][6] |

| ~1600, ~1480 cm⁻¹ | C=C stretch | Characteristic of an aromatic ring.[6] |

| ~3000-3100 cm⁻¹ | C-H stretch | Aromatic C-H bonds. |

| ~2850-2950 cm⁻¹ | C-H stretch | Aliphatic C-H bonds (methyl groups). |

The strong absorption band around 1685 cm⁻¹ is highly indicative of an aryl ketone.[6][7][8] The exact position is slightly lower than a non-conjugated ketone due to the electronic effects of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Framework

Expertise & Experience: NMR spectroscopy provides the most detailed information regarding the connectivity and chemical environment of the atoms in a molecule. For our target compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Experimental Protocol:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer, and the spectrum is acquired.

-

Processing: The resulting free induction decay (FID) is Fourier transformed, phased, and baseline corrected.

Data Interpretation and Validation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.6 | Doublet | 1H | Ar-H | Proton ortho to the carbonyl group, deshielded by its electron-withdrawing nature. |

| ~7.3 | Doublet of Doublets | 1H | Ar-H | Proton meta to the carbonyl and ortho to the methyl group. |

| ~7.1 | Doublet | 1H | Ar-H | Proton ortho to the bromine atom. |

| ~2.6 | Singlet | 3H | -COCH₃ | Acetyl methyl protons, no adjacent protons to couple with. |

| ~2.4 | Singlet | 3H | Ar-CH₃ | Aromatic methyl protons, no adjacent protons to couple with. |

The aromatic region of the spectrum clearly indicates a 1,2,4-trisubstituted benzene ring. The distinct chemical shifts and coupling patterns of the three aromatic protons allow for their unambiguous assignment.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

The same sample prepared for ¹H NMR is used. A proton-decoupled ¹³C NMR spectrum is acquired to simplify the spectrum to a series of single peaks, one for each unique carbon atom.

Data Interpretation and Validation:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~198 | C =O | Characteristic chemical shift for a ketone carbonyl carbon.[9] |

| ~142-122 | Aromatic Carbons | Six distinct signals corresponding to the benzene ring carbons. The carbon bearing the bromine will be shifted to a higher field (~122 ppm) due to the heavy atom effect. |

| ~29 | -COC H₃ | Acetyl methyl carbon. |

| ~21 | Ar-C H₃ | Aromatic methyl carbon. |

The ¹³C NMR spectrum confirms the presence of nine distinct carbon environments, which is in perfect agreement with the proposed structure. The downfield signal at approximately 198 ppm is diagnostic for the ketone carbonyl carbon.[10]

Final Confirmation and Conclusion

The convergence of data from mass spectrometry, IR spectroscopy, and both ¹H and ¹³C NMR spectroscopy provides an irrefutable confirmation of the structure of this compound.

Figure 2: A summary of the key analytical data points that collectively confirm the structure.

This in-depth guide has demonstrated a robust and logical workflow for the structural elucidation of this compound. By understanding the principles behind each technique and critically evaluating the resulting data, researchers can confidently verify the identity and purity of their chemical entities, ensuring the integrity of their scientific endeavors.

References

- Nagakura, S., & Tanaka, J. (1954). Ultraviolet and Infrared Absorption Spectra of Substituted Acetophenones and Benzoic Acids. The Journal of Chemical Physics, 22(2), 236–240.

- Schmidt, J., & Reemtsma, T. (2009). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. International Journal of Environmental Analytical Chemistry, 89(8-12), 625-636.

- Jones, R. N., Forbes, W. F., & Mueller, W. A. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Canadian Journal of Chemistry, 35(5), 504-519.

- ResearchGate. (n.d.). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones.

- NIST. (n.d.). Ethanone, 2-bromo-1-(4-methylphenyl)-. In NIST Chemistry WebBook.

- Holdsworth, D. K. (1976). Mass spectra of organic compounds containing bromine and chlorine. Journal of Chemical Education, 53(11), 723.

- ResearchGate. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.

- The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

- LookChem. (n.d.). Infrared studies of acetophenone and its deuterated derivatives.

- PubChem. (n.d.). 2-Bromo-4'-methylacetophenone.

- NIST. (n.d.). Ethanone, 2-bromo-1-(4-methylphenyl)-. In NIST Chemistry WebBook.

- StudyRaid. (n.d.). Understand iR Spectroscopy Features of Acetophenone.

- YouTube. (2021). Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving.

- Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.

- PubChem. (n.d.). 1-(3-Bromo-4-methylphenyl)ethan-1-one.

- Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).

- Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.

- PubChem. (n.d.). 2-Bromo-1-(2,4-dimethylphenyl)ethanone.

- NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. In NIST Chemistry WebBook.

- NIST. (n.d.). Ethanone, 1-(4-bromophenyl)- Mass Spectrum. In NIST Chemistry WebBook.

- ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b).

- ResearchGate. (n.d.). 1 H and 13 C NMR spectrum of (E)-4-bromoacetophenone thiosemicarbazone (III) in DMSO-d 6 solution.

- Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska - Lincoln.

- PubChem. (n.d.). 2-Bromo-1-(2-methyl-4-phenylphenyl)ethanone.

- ChemBK. (n.d.). 1-(3-BroMo-4-Methylphenyl)ethanone.

- NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. In NIST Chemistry WebBook.

- PubChem. (n.d.). 2-Bromo-1-(4-methylphenyl)ethan-1-ol.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy.

- ChemBK. (n.d.). 2-Bromo-4'-(methylsulphonyl)acetophenone,2-Bromo-1-[4-(methylsulphonyl)phenyl]-1-ethanone.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. app.studyraid.com [app.studyraid.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(2-Bromo-4-methylphenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of unambiguous structure elucidation for small organic molecules in pharmaceutical and chemical research.[1] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-(2-Bromo-4-methylphenyl)ethanone (CAS 103286-27-7), a substituted acetophenone derivative of interest in synthetic chemistry. As experimental spectra for this specific compound are not widely published, this document serves as an expert-level interpretation, predicting the spectral features based on foundational NMR principles and extensive data from analogous structures. We will dissect the expected chemical shifts, coupling constants, and signal multiplicities, explaining the underlying electronic and steric effects of the bromo, methyl, and acetyl substituents. This guide is intended for researchers and drug development professionals who rely on NMR for routine structural verification and characterization.

Introduction and Molecular Structure

This compound is a trisubstituted benzene ring featuring an acetyl group, a bromine atom, and a methyl group. This substitution pattern breaks the symmetry of the phenyl ring, resulting in a complex but interpretable NMR spectrum where each proton and carbon atom in the aromatic system is chemically distinct. Accurate spectral assignment is critical for confirming the regiochemistry of synthesis and ensuring the purity of intermediates in drug discovery pipelines.

The structural analysis herein is based on the predictable and well-documented effects of substituents on the electronic environment of aromatic rings.[2][3] Electron-withdrawing groups like the acetyl and bromo functions deshield nearby nuclei, shifting their resonance signals downfield, while electron-donating groups like the methyl group cause upfield shifts.[4]

Molecular Structure and Numbering Scheme

For clarity in spectral assignment, the following IUPAC-compliant numbering scheme will be used throughout this guide.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data Analysis

The ¹H NMR spectrum is anticipated to show three distinct signals in the aromatic region and two singlets in the aliphatic region. The analysis is based on a standard operating frequency of 400 MHz with the sample dissolved in deuterated chloroform (CDCl₃).

Aromatic Region (δ 7.0 - 8.0 ppm)

The three aromatic protons (H3, H5, H6) are all chemically non-equivalent and will exhibit splitting patterns based on their coupling with neighboring protons.

-

H6 (δ ≈ 7.65 ppm, d, J ≈ 8.0 Hz): This proton is positioned ortho to the electron-withdrawing acetyl group and meta to the bromine atom. The anisotropic effect of the carbonyl group causes significant deshielding, shifting this proton the furthest downfield in the aromatic region.[4] It is coupled only to H5, resulting in a doublet. The expected ortho-coupling constant (³J) is approximately 8.0 Hz.

-

H3 (δ ≈ 7.45 ppm, s or d, J ≈ 1.5 Hz): This proton is ortho to the electron-donating methyl group and meta to the acetyl group. It is expected to be the most shielded (upfield) of the aromatic protons. It is coupled to H5, but the four-bond meta-coupling (⁴J) is often small (1-3 Hz) and may not be fully resolved, potentially appearing as a broadened singlet or a narrow doublet.

-

H5 (δ ≈ 7.30 ppm, dd, J ≈ 8.0, 1.5 Hz): This proton is situated between H3 and H6. It is deshielded by the adjacent bromine atom. It will be split by H6 with a large ortho-coupling constant (³J ≈ 8.0 Hz) and by H3 with a smaller meta-coupling constant (⁴J ≈ 1.5 Hz), resulting in a doublet of doublets.

Aliphatic Region (δ 2.0 - 3.0 ppm)

-

H9 (Acetyl -CH₃, δ ≈ 2.60 ppm, s): The three protons of the acetyl methyl group are isolated from other protons and will therefore appear as a sharp singlet. Its chemical shift is characteristic of a methyl ketone adjacent to an aromatic ring.[5]

-

H10 (Aromatic -CH₃, δ ≈ 2.40 ppm, s): The protons of the methyl group on the benzene ring are also isolated and will appear as a sharp singlet. This signal is slightly upfield compared to the acetyl methyl due to its direct attachment to the less electron-withdrawing aromatic ring.

Summary of Predicted ¹H NMR Data

| Assigned Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6 | ~ 7.65 | doublet (d) | ³J ≈ 8.0 | 1H |

| H3 | ~ 7.45 | singlet (s) | - | 1H |

| H5 | ~ 7.30 | doublet of d | ³J ≈ 8.0, ⁴J ≈ 1.5 | 1H |

| H9 (-COCH₃) | ~ 2.60 | singlet (s) | - | 3H |

| C10 (-CH₃) | ~ 2.40 | singlet (s) | - | 3H |

Predicted ¹³C NMR Spectral Data Analysis

The broadband proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

Carbonyl and Aromatic Regions (δ 120 - 205 ppm)

-

C7 (C=O, δ ≈ 200.5 ppm): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electronegativity of the double-bonded oxygen atom, placing it far downfield.[5]

-

C1, C2, C4 (Quaternary Carbons): These carbons do not bear any protons and their signals are typically less intense.

-

C1 (δ ≈ 140.0 ppm): This carbon is attached to the acetyl group and is significantly deshielded.

-

C4 (δ ≈ 139.5 ppm): Attached to the methyl group, its chemical shift is influenced by both the methyl and the ortho-bromo substituent.

-

C2 (δ ≈ 122.0 ppm): The carbon directly bonded to bromine shows a characteristic chemical shift due to the heavy atom effect and electronegativity of bromine.

-

-

C3, C5, C6 (Aromatic CH Carbons):

-

C6 (δ ≈ 133.5 ppm): This carbon, ortho to the acetyl group, is expected to be the most downfield of the CH carbons.

-

C3 (δ ≈ 132.0 ppm): Positioned between the bromo- and methyl-substituted carbons.

-

C5 (δ ≈ 129.0 ppm): This carbon is expected to be the most upfield of the aromatic CH carbons.

-

Aliphatic Region (δ 20 - 35 ppm)

-

C9 (Acetyl -CH₃, δ ≈ 30.5 ppm): The acetyl methyl carbon appears in a typical range for this functional group.

-

C10 (Aromatic -CH₃, δ ≈ 21.5 ppm): The ring methyl carbon is found further upfield, characteristic of an alkyl group on a benzene ring.[5]

Summary of Predicted ¹³C NMR Data

| Assigned Carbon | Predicted δ (ppm) | Carbon Type |

| C7 | ~ 200.5 | C=O |

| C1 | ~ 140.0 | Quaternary C |

| C4 | ~ 139.5 | Quaternary C |

| C6 | ~ 133.5 | CH |

| C3 | ~ 132.0 | CH |

| C5 | ~ 129.0 | CH |

| C2 | ~ 122.0 | Quaternary C |

| C9 | ~ 30.5 | CH₃ |

| C10 | ~ 21.5 | CH₃ |

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for compounds like this compound, a standardized protocol is essential.

Workflow for NMR-Based Structural Elucidation

Caption: Standard workflow for structural analysis via NMR spectroscopy.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial. The causality here is to ensure sufficient concentration for a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus, without causing line broadening from oversaturation.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic compounds and its single, well-defined residual solvent peak.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). TMS is chemically inert and provides a sharp, single reference peak.

-

Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the field frequency onto the deuterium signal of the solvent. This step is critical as it compensates for any magnetic field drift during the experiment.

-

Perform automatic or manual shimming of the magnetic field to optimize its homogeneity across the sample volume. This directly impacts spectral resolution, narrowing the peaks and allowing for accurate measurement of coupling constants.

-

Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

-

Acquire a broadband proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required to obtain an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to generate the frequency-domain spectra.

-

Carefully phase the spectra to ensure all peaks are in pure absorption mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

-

For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.

-

For the ¹³C spectrum, perform peak picking to identify the chemical shift of each carbon signal.

-

Conclusion

The structural confirmation of this compound is readily achievable through a combined analysis of its ¹H and ¹³C NMR spectra. The predicted spectra reveal a unique set of signals for each nucleus, directly reflecting the influence of the bromo, methyl, and acetyl substituents on the aromatic ring. The distinct chemical shifts, clear splitting patterns in the proton spectrum, and the full set of nine carbon signals provide a comprehensive and self-validating dataset for unambiguous characterization. This guide underscores the predictive power of NMR spectroscopy and provides a robust framework for its application in modern chemical research.

References

- Chemistry LibreTexts. (2023). Interpreting Proton NMR Spectra.

- Moodle, McMaster University. (n.d.). NMR Spectroscopy of Benzene Derivatives.

- Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

- Baranac-Stojanović, M. (2018). Substituent Effects on Benzene Rings. ChemistryViews.

- Gowda, B. T., et al. (2007). Shifts in the position of benzene protons (δ 7.27) caused by substituents. ResearchGate.

- AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds.

Sources

An In-Depth Guide to the Electron Ionization Mass Spectrum of 1-(2-Bromo-4-methylphenyl)ethanone

This technical guide provides a comprehensive interpretation of the electron ionization (EI) mass spectrum of 1-(2-Bromo-4-methylphenyl)ethanone (C₉H₉BrO). Designed for researchers, analytical chemists, and drug development professionals, this document elucidates the characteristic fragmentation patterns of this aromatic haloketone, offering a logical framework for its structural confirmation. We will explore the causality behind the observed fragmentation, grounded in the principles of ion stability and established mechanistic pathways.

Introduction: The Structural Context

This compound is an aromatic ketone featuring three key structural motifs that dictate its behavior under electron ionization:

-

A Carbonyl Group (C=O): As a primary site for ionization, it directs characteristic fragmentation pathways.

-

An Aromatic Ring: Its stability influences the retention of charge on aryl-containing fragments.

-

A Bromine Atom: The presence of bromine is unequivocally identified by its distinct isotopic signature.

Understanding how these features interact is paramount to a successful spectral interpretation. The primary ionization event involves the removal of an electron, typically from a non-bonding orbital on the carbonyl oxygen or from the π-system of the aromatic ring, to produce a molecular ion (M•⁺)[1]. The excess energy imparted during this process causes the molecular ion to fragment into smaller, characteristic ions.

Section 1: The Molecular Ion (M•⁺) and the Bromine Isotope Pattern

The first and most critical step in interpreting the mass spectrum is the identification of the molecular ion peak. For this compound, the molecular formula is C₉H₉BrO.

A defining feature of any halogen-containing compound's mass spectrum is the presence of distinct isotopic peaks[2][3]. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with natural abundances of approximately 50.7% and 49.3%, respectively[4]. This near 1:1 ratio results in a pair of peaks for the molecular ion (and any bromine-containing fragment) that are two mass units apart (M•⁺ and M+2•⁺) and of almost equal intensity.

-

m/z 212: Corresponds to the molecular ion containing the ⁷⁹Br isotope, [C₉H₉⁷⁹BrO]•⁺.

-

m/z 214: Corresponds to the molecular ion containing the ⁸¹Br isotope, [C₉H₉⁸¹BrO]•⁺.

The observation of this characteristic doublet is the most definitive evidence for the presence of a single bromine atom in the molecule.

Section 2: Principal Fragmentation Pathways

The fragmentation of the this compound molecular ion is dominated by cleavage events adjacent to the carbonyl group, a process known as α-cleavage[4][5]. This is due to the formation of highly stable, resonance-stabilized acylium ions[1].

Pathway A: α-Cleavage with Loss of a Methyl Radical

The most favorable fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the methyl group. This results in the loss of a neutral methyl radical (•CH₃, 15 Da) and the formation of the 2-bromo-4-methylbenzoyl cation. This acylium ion is significantly stabilized by resonance, making it a very abundant ion in the spectrum and often the base peak.

-

[M - 15]⁺: This fragment appears as an isotopic doublet at m/z 197 ([C₈H₆⁷⁹BrO]⁺) and m/z 199 ([C₈H₆⁸¹BrO]⁺).

Pathway B: α-Cleavage with Loss of an Aryl Radical

A competing α-cleavage pathway involves the breaking of the bond between the carbonyl carbon and the aromatic ring. This yields a neutral 2-bromo-4-methylphenyl radical and the acetyl cation.

-

[CH₃CO]⁺: This fragment gives rise to a sharp, singlet peak at m/z 43 . The absence of a corresponding peak at m/z 45 confirms it does not contain the bromine atom. This peak is highly characteristic of methyl ketones[6].

The logical relationship between the molecular ion and these primary fragments is illustrated below.

Caption: Primary α-cleavage fragmentation of the molecular ion.

Pathway C: Secondary Fragmentation via Decarbonylation

Acylium ions, such as the one formed in Pathway A (m/z 197/199), are known to undergo a common secondary fragmentation: the loss of a neutral carbon monoxide molecule (CO, 28 Da)[7]. This process, known as decarbonylation, leads to the formation of a 2-bromo-4-methylphenyl cation.

-

[M - 15 - 28]⁺: This secondary fragment appears as an isotopic doublet at m/z 169 ([C₇H₆⁷⁹Br]⁺) and m/z 171 ([C₇H₆⁸¹Br]⁺).

The sequential fragmentation from the major acylium ion is depicted below.

Caption: Secondary fragmentation via loss of carbon monoxide.

Section 3: Summary of Key Fragment Ions

The structural identity of this compound can be confidently assigned by correlating the key ions observed in its mass spectrum with the proposed fragmentation pathways. The quantitative data are summarized in the table below.

| m/z (Daltons) | Proposed Ion Formula | Proposed Structure | Significance |

| 212 / 214 | [C₉H₉BrO]•⁺ | Molecular Ion (M•⁺) | Confirms molecular weight and presence of one bromine atom. |

| 197 / 199 | [C₈H₆BrO]⁺ | 2-Bromo-4-methylbenzoyl cation | Result of α-cleavage (loss of •CH₃). Highly stable acylium ion, often the base peak. |

| 169 / 171 | [C₇H₆Br]⁺ | 2-Bromo-4-methylphenyl cation | Result of secondary fragmentation (loss of CO) from the m/z 197/199 ion. |

| 43 | [C₂H₃O]⁺ | Acetyl cation | Result of α-cleavage (loss of the aryl radical). Diagnostic for a methyl ketone structure. |

Conclusion

The electron ionization mass spectrum of this compound provides a clear and logical roadmap to its molecular structure. The definitive M•⁺/M+2•⁺ doublet at m/z 212/214 establishes the molecular formula and the presence of bromine. The fragmentation pattern is dominated by chemically sound α-cleavages characteristic of ketones. The formation of the stable 2-bromo-4-methylbenzoyl cation (m/z 197/199) and the acetyl cation (m/z 43) confirms the connectivity of the molecule. Further decarbonylation of the primary fragment to yield the ion at m/z 169/171 provides additional, self-validating evidence for the proposed structure. This systematic interpretation demonstrates the power of mass spectrometry as a primary tool for structural elucidation in chemical research and development.

References

- National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 1-(2-bromophenyl)-. NIST Chemistry WebBook.

- PubChem. (n.d.). 2-Bromo-4'-methylacetophenone. National Center for Biotechnology Information.

- University of Arizona. (n.d.). Interpretation of Mass Spectra.

- National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 2-bromo-1-(4-methylphenyl)-. NIST Chemistry WebBook.

- Hu, N., Tu, Y. P., Liu, Y., Jiang, K., & Pan, Y. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. The Journal of Organic Chemistry, 73(9), 3369–3376.

- Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.

- ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region.

- LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.

- National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 1-(4-bromophenyl)-. NIST Chemistry WebBook.

- National Institute of Standards and Technology (NIST). (n.d.). General information for Ethanone, 1-(4-bromophenyl)-. NIST Chemistry WebBook.

- National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 2-bromo-1-(4-methylphenyl)-. NIST Chemistry WebBook.

- SIELC Technologies. (2018). Separation of 2-Bromo-4'-methylacetophenone on Newcrom R1 HPLC column.

- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.

- North Carolina State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry.

- LibreTexts Chemistry. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. asdlib.org [asdlib.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

FT-IR Analysis of 1-(2-Bromo-4-methylphenyl)ethanone: A Guide to Structural Elucidation and Functional Group Correlation

An In-depth Technical Guide for Drug Development Professionals and Researchers

Introduction

1-(2-Bromo-4-methylphenyl)ethanone is a substituted aromatic ketone that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its molecular architecture, featuring a carbonyl group, a substituted benzene ring, a methyl substituent, and a halogen atom, presents a rich case for structural analysis. Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical technique that provides profound insights into the molecular structure by probing the vibrational modes of its constituent functional groups.[1][2]

This technical guide provides an in-depth analysis of the FT-IR spectrum of this compound. Moving beyond a simple recitation of peak assignments, we will explore the underlying principles that govern the vibrational frequencies, including the electronic and steric effects of the substituents. This document is designed for researchers and drug development professionals who require a robust understanding of how to leverage FT-IR for structural confirmation, quality control, and reaction monitoring.

Part 1: The Foundation of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that covalent bonds within a molecule are not static; they behave like springs, undergoing continuous stretching and bending motions at specific, quantized frequencies.[3][4] When a molecule is irradiated with infrared light, it absorbs energy at frequencies that match its natural vibrational modes, causing a transition to a higher vibrational energy level.[5][6]

A key requirement for a vibration to be "IR active" is that it must cause a change in the molecule's net dipole moment.[5] The strong polarity of the carbonyl (C=O) bond, for instance, makes its stretching vibration one of the most intense and diagnostically useful signals in an IR spectrum.[7] The resulting spectrum is a plot of infrared intensity (transmittance or absorbance) versus wavenumber (cm⁻¹), which is inversely proportional to wavelength. This spectrum serves as a unique molecular "fingerprint," with specific regions corresponding to the vibrations of particular functional groups.[2][8]

Part 2: Molecular Structure and Predicted Vibrational Signatures

The structure of this compound dictates its FT-IR spectrum. The interplay between the aromatic ring and its substituents—the ortho-bromo group, the para-methyl group, and the acetyl group—creates a distinct vibrational profile.

Figure 1: Molecular structure of this compound with key functional groups highlighted.

The Carbonyl (C=O) Group: A Powerful Diagnostic Tool

The C=O stretching vibration is typically one of the strongest and sharpest absorptions in an IR spectrum.[9] For a standard aromatic ketone like acetophenone, this peak appears around 1685-1691 cm⁻¹.[10][11] The position is lower than that of a saturated ketone (~1715 cm⁻¹) due to resonance (conjugation) with the aromatic ring, which delocalizes electron density and slightly weakens the C=O double bond.[7]

In this compound, the ortho-bromo substituent introduces a significant electronic effect. Halogens exert a dual influence: an electron-withdrawing inductive effect and an electron-donating resonance effect. For bromine, the inductive effect typically dominates. This withdrawal of electron density from the carbonyl carbon tends to strengthen the C=O bond, shifting its stretching frequency to a higher wavenumber. Studies on ortho-substituted acetophenones support this, suggesting the C=O frequency for o-bromoacetophenone is shifted higher compared to the unsubstituted parent molecule.[12][13] Therefore, the C=O stretch for the title compound is expected to appear in the 1690-1705 cm⁻¹ range.

The Aromatic Ring: A Complex Fingerprint

The benzene ring gives rise to several characteristic vibrations:

-

Aromatic C-H Stretch: The stretching of C-H bonds where the carbon is sp² hybridized occurs at a higher frequency than for sp³ carbons. This results in weak to medium sharp peaks appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[14][15][16]

-

Aromatic C=C Stretch: The in-ring carbon-carbon double bond stretches produce a series of medium to strong absorptions in the 1620-1450 cm⁻¹ region.[15] Often, two distinct bands are observed around 1600 cm⁻¹ and 1500 cm⁻¹.

-

C-H Out-of-Plane (OOP) Bending: The C-H bonds bending out of the plane of the ring produce strong absorptions in the 900-675 cm⁻¹ region. The exact position of these bands is highly diagnostic of the substitution pattern on the aromatic ring.[14]

The Methyl (-CH₃) Groups

The molecule contains two methyl groups—one on the acetyl moiety and one on the aromatic ring. Both contribute to characteristic aliphatic C-H vibrations:

-

C-H Stretching: These vibrations occur just below 3000 cm⁻¹. Two distinct peaks are often visible: the asymmetric stretch (higher frequency, ~2960 cm⁻¹ ) and the symmetric stretch (lower frequency, ~2870 cm⁻¹ ).[17][18]

-

C-H Bending: The methyl groups also exhibit bending (deformation) vibrations. An asymmetric bend appears around 1470-1450 cm⁻¹ , while a symmetric "umbrella" mode bend is found near 1380-1370 cm⁻¹ .[19]

The Carbon-Bromine (C-Br) Bond

The stretching vibration of the C-Br bond involves a heavy atom and is found at a much lower frequency, deep within the "fingerprint region" of the spectrum. This absorption is typically of medium to weak intensity and is expected in the 690-515 cm⁻¹ range.[20][21] Its identification can sometimes be complicated by overlap with other absorptions in this crowded region.

Part 3: Data Summary and Spectral Interpretation

The expected FT-IR absorption bands for this compound are summarized below. This table serves as a predictive framework for analyzing an experimental spectrum.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3100 - 3000 | Weak-Medium | C-H Stretch | Aromatic Ring |

| 2980 - 2850 | Weak-Medium | C-H Asymmetric & Symmetric Stretch | Methyl (-CH₃) Groups |

| 1690 - 1705 | Strong | C=O Stretch | Aromatic Ketone (Ortho-Bromo) |

| 1620 - 1450 | Medium-Strong | C=C In-Ring Stretch | Aromatic Ring |

| 1470 - 1450 | Medium | C-H Asymmetric Bend | Methyl (-CH₃) Groups |

| 1380 - 1370 | Medium | C-H Symmetric Bend | Methyl (-CH₃) Groups |

| 900 - 675 | Strong | C-H Out-of-Plane Bend | Aromatic Ring (Substitution Pattern) |

| 690 - 515 | Weak-Medium | C-Br Stretch | Aryl Halide |

When interpreting a spectrum, the most prominent and unambiguous peak to identify first is the strong C=O stretch. Its position confirms the presence of a carbonyl and provides clues about its electronic environment. Following this, the regions just above and below 3000 cm⁻¹ should be examined to confirm the presence of aromatic and aliphatic C-H bonds, respectively. Finally, the complex fingerprint region (below 1500 cm⁻¹) can be matched against the expected C-H bending, C=C stretching, and C-Br stretching vibrations to build a complete and confident structural assignment.

Part 4: Self-Validating Experimental Protocol: ATR FT-IR

Attenuated Total Reflectance (ATR) is the preferred method for rapid, high-quality analysis of solid powder samples without extensive preparation. The protocol's integrity relies on a critical background measurement to ensure that atmospheric and instrumental signals are computationally removed from the final sample spectrum.

Methodology

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium (typically >30 minutes).

-

Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent, such as isopropanol, using a lint-free wipe. Verify cleanliness by collecting a preliminary background scan and ensuring no contaminant peaks are present.

-

-

Background Collection (Self-Validation Step):

-

With the clean, empty ATR anvil in place, initiate a background scan. This measurement captures the ambient spectrum of atmospheric water vapor and carbon dioxide, as well as the instrumental response.

-

Causality: This step is crucial because CO₂ (~2350 cm⁻¹) and H₂O (broad bands ~3400 cm⁻¹ and sharp rotational lines ~1600 cm⁻¹) absorb IR radiation. Without subtracting this background, these atmospheric signals would be superimposed on the sample spectrum, leading to misinterpretation. The instrument software will automatically ratio the sample scan against this background to produce a clean transmittance or absorbance spectrum.

-

-

Sample Application:

-

Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal.

-

Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for achieving a strong, high-quality signal, as the IR beam only penetrates a few microns into the sample.

-

-

Sample Spectrum Collection:

-

Initiate the sample scan. Typical parameters for a high-quality spectrum are:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-adding multiple scans improves the signal-to-noise ratio).

-

-

-

Data Processing and Analysis:

-

After collection, the spectrum may require minor baseline correction to account for scattering effects.

-

Use the software's peak-picking tool to label the wavenumbers of the major absorption bands.

-

Compare the experimental peak positions with the values in the summary table (Part 3) to confirm the identity and purity of the compound.

-

Conclusion

FT-IR spectroscopy provides a rapid and definitive method for the structural characterization of this compound. By systematically analyzing the key absorption bands—the electronically-shifted carbonyl stretch, the aromatic and aliphatic C-H vibrations, the in-ring C=C stretches, and the low-frequency C-Br stretch—a confident structural assignment can be made. This guide provides the theoretical basis and practical protocols necessary for researchers to employ FT-IR as a robust, self-validating tool in their synthetic and analytical workflows, ensuring the integrity of critical pharmaceutical intermediates.

References

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics.

- Wang, H. F., Gan, W., Lu, R., Rao, Y., & Wu, B. H. (2005). C-H stretching vibrations of methyl, methylene and methine groups at the vapor/alcohol (N = 1-8) interfaces. PubMed.

- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.

- International Journal of Advanced Scientific Research. (2020). Study of the composition of aromatic hydrocarbons using IR spectroscopy.

- University of California, Davis. (n.d.). Table of IR Absorptions.

- Jones, R. N., Forbes, W. F., & Mueller, W. A. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Canadian Journal of Chemistry, 35(5), 504-512.

- UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions.

- Jubail University College. (n.d.). The features of IR spectrum.

- Jones, R. N., Forbes, W. F., & Mueller, W. A. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Canadian Science Publishing.

- Jones, R. N., & Spinner, E. (1959). The Infrared Carbonyl Stretching Bands of Acetophenones Substituted in the Methyl Group. Canadian Science Publishing.

- Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- Nishikawa, K., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Molecules, 26(5), 1435.

- Trivedi, M. K., et al. (2015). Evaluation of Physical, Thermal and Spectroscopic Properties of Biofield Treated p-Hydroxyacetophenone. ResearchGate.

- ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of acetone, acetophenone, and o-, m-, and p-bromotoluene.

- Jones, R. N., Forbes, W. F., & Mueller, W. A. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Canadian Journal of Chemistry.

- University of California, Santa Cruz. (n.d.). IR Tables.

- StudyRaid. (n.d.). Understand iR Spectroscopy Features of Acetophenone.

- Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy.

- Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online.

- MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Molecules.

- PubChem. (n.d.). 2-Bromo-4'-methylacetophenone. National Center for Biotechnology Information.

- NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. In NIST Chemistry WebBook.

- JSS College of Arts, Commerce and Science. (n.d.). Vibrational Spectroscopy.

- Chemistry LibreTexts. (2023). 4.4: Vibrational Spectroscopy Techniques.

- NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. In NIST Chemistry WebBook.

- Unknown. (n.d.). IR Lecture Notes.

- University of Colorado Boulder. (n.d.). IR Chart.

- Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.

- Neese, F. (2015). Vibrational Spectroscopy. [Video]. YouTube.

- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl).

- Chemistry For Everyone. (2025). What Is Vibrational Spectroscopy?. [Video]. YouTube.

- IUCrData. (2017). 2-Bromo-1-(4-hydroxyphenyl)ethanone.

- NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. In NIST Chemistry WebBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. jsscacs.edu.in [jsscacs.edu.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. chem.pg.edu.pl [chem.pg.edu.pl]

- 10. researchgate.net [researchgate.net]

- 11. app.studyraid.com [app.studyraid.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. allscientificjournal.com [allscientificjournal.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. uanlch.vscht.cz [uanlch.vscht.cz]

- 21. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to Determining the Solubility Profile of 1-(2-Bromo-4-methylphenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical property that dictates its behavior in various systems, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive framework for determining the complete solubility profile of the aromatic ketone, 1-(2-Bromo-4-methylphenyl)ethanone. Moving beyond a simple listing of data, this document details the theoretical underpinnings of solubility, provides self-validating experimental protocols rooted in Good Laboratory Practice (GLP), and explains the analytical methodologies required for robust quantification. It is designed for researchers, scientists, and drug development professionals who require not just the "how" but the "why" of solubility science, enabling the generation of reliable, reproducible, and defensible data.

Introduction: The Critical Role of Solubility Profiling

In the fields of pharmaceutical development, agrochemicals, and fine chemical synthesis, understanding a compound's solubility is not merely an academic exercise; it is a fundamental prerequisite for success. A solubility profile—a dataset detailing a solute's saturation point in a variety of solvents at given conditions—provides indispensable insights. For drug development, aqueous solubility directly impacts bioavailability, while solubility in organic solvents is crucial for crystallization, purification, formulation, and synthesis. For this compound, a substituted acetophenone, this profile is essential for its application as a synthetic building block, dictating solvent selection for reactions, work-up procedures, and purification strategies like recrystallization.[1] This guide presents an integrated approach, combining theoretical prediction with rigorous experimental verification to establish a comprehensive solubility profile.

Physicochemical Characterization of the Solute

A foundational understanding of the solute's molecular structure is the first step in predicting its solubility behavior.

Compound: this compound Synonyms: 2-Bromo-4-methylacetophenone CAS Number: 57492-34-7 (Note: This isomer is less common than its 4'-methyl counterpart, CAS 619-41-0) Molecular Formula: C₉H₉BrO Molecular Weight: 213.07 g/mol [2]

Structural Analysis: The molecule possesses several key features that govern its interactions with solvents:

-

Aromatic Ring: A nonpolar, hydrophobic phenyl ring.

-

Ketone Group (C=O): A polar functional group capable of acting as a hydrogen bond acceptor and engaging in dipole-dipole interactions.

-

Bromine Atom: An electronegative but bulky substituent that adds to the molecular weight and can participate in halogen bonding, while also contributing to the overall hydrophobicity.

-

Methyl Group: A small, nonpolar alkyl group.

The combination of a polar ketone and a larger, substituted nonpolar ring suggests that this compound is a moderately polar compound with limited aqueous solubility but likely good solubility in a range of organic solvents.[3][4]

| Property | Value / Prediction | Source |

| Molecular Weight | 213.07 g/mol | [2][5] |

| Physical State | Likely a solid at room temperature | [1][3] |

| Melting Point | 45-49 °C (for the related 4'-methyl isomer) | [3][6] |

| XLogP3 (Predicted) | 2.9 (for the related 4'-methyl isomer) | [2] |

| General Solubility | Soluble in chloroform and ethyl acetate | [3] |

Note: As specific experimental data for the this compound isomer is sparse, some properties are inferred from the closely related and well-documented isomer, 2-Bromo-1-(4-methylphenyl)ethanone (2-Bromo-4'-methylacetophenone).

Theoretical Framework for Solubility Prediction

Before embarking on extensive experimental work, theoretical models can provide invaluable guidance for solvent selection, saving time and resources.

The Principle of "Like Dissolves Like"

This heuristic remains a powerful starting point. It posits that substances with similar intermolecular forces are likely to be miscible.

-

Polar Solvents (e.g., water, methanol, DMSO) effectively dissolve polar solutes through dipole-dipole interactions and hydrogen bonding.

-

Nonpolar Solvents (e.g., hexane, toluene) dissolve nonpolar solutes primarily through London dispersion forces.[7] Based on its structure, this compound is expected to be most soluble in solvents of intermediate polarity.

Hansen Solubility Parameters (HSP)

HSP theory offers a more quantitative evolution of "like dissolves like." It deconstructs the total cohesive energy of a substance into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar (dipole-dipole) forces.

-

δH: Energy from hydrogen bonding.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." A solute is predicted to be soluble in any solvent that falls within a defined "solubility sphere" in this space.[8][9][10] The smaller the distance (Ra) between the solute and solvent in Hansen space, the higher the likelihood of dissolution. This model is exceptionally useful for predicting miscibility and for intelligently designing solvent blends.[11]

Experimental Determination of Thermodynamic Solubility

The gold standard for solubility determination is the experimental measurement of thermodynamic (or equilibrium) solubility. This is defined as the maximum concentration of a substance that can be dissolved in a solvent to form a saturated solution in equilibrium with an excess of the solid solute at a specific temperature and pressure.[12]

Guiding Principles: Good Laboratory Practice (GLP)

To ensure data integrity, all experimental work must adhere to GLP principles. This is not merely a procedural checklist but a mindset that guarantees the reliability, reproducibility, and traceability of the results. Key tenets include:

-

Standard Operating Procedures (SOPs): All protocols must be clearly written and followed consistently.[13]

-

Calibration and Maintenance: All equipment (balances, HPLCs, temperature baths) must be regularly calibrated and maintained.

-

Documentation: Every step, from sample weighing to final data analysis, must be meticulously recorded.

-

Data Integrity: Raw data must be securely stored and traceable.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Bromo-4'-methylacetophenone | C9H9BrO | CID 69272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. CAS 37904-72-6: 2-Bromo-1-[4-(dimethylamino)phenyl]ethanone [cymitquimica.com]

- 5. Ethanone, 2-bromo-1-(4-methylphenyl)- [webbook.nist.gov]

- 6. 2-Bromo-4'-methylacetophenone | 619-41-0 [chemicalbook.com]

- 7. Polarity Index [macro.lsu.edu]

- 8. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 9. scribd.com [scribd.com]

- 10. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 11. researchgate.net [researchgate.net]

- 12. enamine.net [enamine.net]

- 13. mastelf.com [mastelf.com]

An In-depth Technical Guide to the Melting and Boiling Points of 1-(2-Bromo-4-methylphenyl)ethanone

This guide provides a comprehensive analysis of the melting and boiling points of 1-(2-Bromo-4-methylphenyl)ethanone, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the precise determination of these fundamental physical properties.

Introduction: The Significance of Phase Transitions in Drug Development

The melting and boiling points of a substance are critical physical constants that provide a wealth of information. For active pharmaceutical ingredients (APIs) and their intermediates, these parameters are fundamental to establishing identity, purity, and stability. A sharp and well-defined melting point range is a primary indicator of a pure crystalline solid, while deviations can signify the presence of impurities. The boiling point, particularly under vacuum, is crucial for purification processes such as distillation and for understanding the compound's volatility.

This compound, also known as 2-Bromo-4'-methylacetophenone, is a versatile building block in organic synthesis.[1] Its precise physical characterization is paramount for ensuring reproducibility in multi-step synthetic routes and for meeting the stringent purity requirements of the pharmaceutical industry.

Physicochemical Properties of this compound

A thorough understanding of a compound's properties is the bedrock of its application. Below is a summary of the key physicochemical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO | [2][3] |

| Molecular Weight | 213.07 g/mol | [2] |

| CAS Number | 619-41-0 | [2][3] |

| Appearance | White to light yellow crystalline powder or chunks | [4][5][6] |

| Melting Point | 45-49 °C (lit.) or 50-54 °C | [1][4][5][6][7] |

| Boiling Point | 238-239 °C (lit.) at 760 mmHg; 105 °C at 0.1 mmHg | [1][3][6][7] |

| Density | 0.993 g/mL at 25 °C (lit.) | [6][7] |

| Solubility | Soluble in chloroform and ethyl acetate | [5] |

Theoretical Framework: Understanding Phase Transitions

The transition of a substance from a solid to a liquid (melting) or from a liquid to a gas (boiling) involves the absorption of energy to overcome intermolecular forces. For a pure crystalline solid, melting occurs at a specific temperature. The presence of impurities disrupts the crystal lattice, typically resulting in a depression and broadening of the melting point range. This phenomenon, known as freezing-point depression, is a cornerstone of purity assessment.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. As atmospheric pressure decreases, the boiling point also decreases. This principle is exploited in vacuum distillation to purify compounds that decompose at their atmospheric boiling points.

Experimental Determination of Melting and Boiling Points

The precise measurement of melting and boiling points requires meticulous technique and calibrated instrumentation. The following protocols outline standard laboratory procedures.

Melting Point Determination: The Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Heating Rate: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the expected melting point, followed by a slower rate (1-2 °C per minute) as the melting point is neared.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal disappears (the completion of melting) are recorded as the melting point range.

Causality Behind Experimental Choices:

-

Fine Powder: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: Allows for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Boiling Point Determination: Distillation Method

For compounds that are stable at their atmospheric boiling point, a simple distillation setup can be used for its determination.

Methodology:

-

Apparatus Setup: A distillation flask is charged with this compound and a few boiling chips to ensure smooth boiling. A condenser and a collection flask are attached. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

Heating: The flask is heated gently.

-

Observation: The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point.

Boiling Point Determination at Reduced Pressure: Vacuum Distillation

For compounds like this compound that have a high atmospheric boiling point, vacuum distillation is the preferred method to prevent thermal decomposition.

Methodology:

-